This compound falls under the category of thioacetamides, which are derivatives of acetamides where sulfur replaces the oxygen atom. It is also classified as a heterocyclic compound due to the presence of the pyrimidine ring, making it relevant in the study of pharmaceuticals and agrochemicals.
The synthesis of N-(4-bromo-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of N-(4-bromo-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide can be described as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.32 g/mol |
| IUPAC Name | N-(4-bromo-2-fluorophenyl)-2-thioacetamide |
| Canonical SMILES | C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)Br)F |
N-(4-bromo-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide can participate in various chemical reactions, including:
The physical and chemical properties of N-(4-bromo-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide include:
N-(4-bromo-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide has several scientific applications:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: